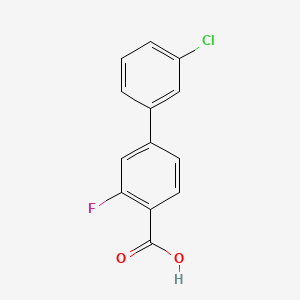

4-(3-Chlorophenyl)-2-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Chlorophenyl)-2-fluorobenzoic acid (also known as 4-CPAFBA) is a compound that has been studied for its potential applications in the fields of organic synthesis, scientific research, and drug development. It is a member of the phenylbenzoic acid family, which is composed of aromatic compounds that are derived from benzoic acid. 4-CPAFBA has been used in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and dyes. In addition, it has been studied for its potential applications in the fields of biochemistry and physiology.

Applications De Recherche Scientifique

Environmental Persistence and Degradation

Research on chlorophenols, structurally related compounds, highlights their role as persistent environmental pollutants, often resulting from industrial processes and waste management practices. These compounds, including chlorophenols and fluorobenzoates, can serve as precursors to more harmful substances like dioxins under certain conditions, emphasizing the need for careful management and remediation strategies in waste incineration and chemical manufacturing (Peng et al., 2016). The environmental behavior of these compounds, including their potential transformation into more toxic derivatives, suggests that 4-(3-Chlorophenyl)-2-fluorobenzoic acid may also require specific attention regarding its disposal and environmental impact.

Role in Synthetic Chemistry

The study of metal(II) 2-fluorobenzoate complexes highlights the diverse structural possibilities and applications of fluorobenzoates in material science and catalysis. These complexes demonstrate a range of structures and potential for application in various fields, from catalysis to materials development (Öztürkkan & Necefoğlu, 2022). Given the structural similarity, this compound could also be explored for its potential in forming novel metal complexes with unique properties.

Potential for Bioremediation

The biodegradation of chlorophenols and related compounds by microbial action offers a potential pathway for the remediation of environmental pollutants. Microorganisms capable of degrading these compounds can mitigate their impact on ecosystems, providing a natural method for cleaning contaminated sites (Magnoli et al., 2020). Research into the microbial degradation of similar compounds may guide the development of bioremediation strategies for this compound, leveraging microbial pathways to reduce environmental persistence.

Enzymatic Degradation Approaches

The use of oxidoreductive enzymes, facilitated by redox mediators, has shown promise in the degradation of recalcitrant organic pollutants. This enzymatic approach could potentially be applied to the treatment of wastewater containing chlorinated aromatic compounds, enhancing the efficiency of degradation and expanding the range of treatable substances (Husain & Husain, 2007). Future research could explore the applicability of such enzymatic treatments to this compound, potentially offering an effective method for its removal from industrial effluents.

Mécanisme D'action

Target of Action

Many bioactive aromatic compounds, like indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors can be proteins, enzymes, or even DNA sequences, and their activation or inhibition can lead to various biological effects.

Mode of Action

The interaction of the compound with its targets could involve various types of chemical bonds, such as covalent bonds, hydrogen bonds, and van der Waals interactions. The specific mode of action would depend on the structure of the compound and its targets .

Biochemical Pathways

The compound could affect various biochemical pathways. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the compound’s solubility, stability, and size could affect its absorption and distribution in the body. Its metabolism could involve various enzymes, and it could be excreted through the kidneys or liver .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits an enzyme involved in a disease process, this could lead to a decrease in the symptoms of the disease .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at a certain pH or less stable at high temperatures .

Propriétés

IUPAC Name |

4-(3-chlorophenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRXPTXPQMHPAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681434 |

Source

|

| Record name | 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261929-04-7 |

Source

|

| Record name | 3'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578359.png)